REACTION_CXSMILES
|
[CH2:1]([O:3][CH:4]([O:29][CH2:30]C)[CH2:5][N:6]([CH2:17][C:18]1[CH:23]=[CH:22][C:21]2[O:24][CH2:25][O:26][C:20]=2[C:19]=1[O:27][CH3:28])S(C1C=CC(C)=CC=1)(=O)=O)C.Cl.[CH2:33](O)C>[Pd]>[CH3:30][O:29][CH:4]([O:3][CH3:1])[CH2:5][N:6]([CH2:17][C:18]1[CH:23]=[CH:22][C:21]2[O:24][CH2:25][O:26][C:20]=2[C:19]=1[O:27][CH3:28])[CH3:33]
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Name
|
2-methoxy-3,4-methylenedioxybenzaldoxime
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Quantity
|
7.81 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CN(S(=O)(=O)C1=CC=C(C=C1)C)CC1=C(C2=C(C=C1)OCO2)OC)OCC
|
Name
|
|
Quantity
|
3.67 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
500 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
45 minutes
|
Duration
|
45 min
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered out
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue is recrystallized from 60 ml of ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CN(C)CC1=C(C2=C(C=C1)OCO2)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.86 g | |
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |